molecular formula C15H8N2O3 B5621588 4-(3,4-dicyanophenoxy)benzoic acid CAS No. 85218-66-2

4-(3,4-dicyanophenoxy)benzoic acid

Cat. No.: B5621588
CAS No.: 85218-66-2
M. Wt: 264.23 g/mol
InChI Key: WBLCQMXLGKWTAV-UHFFFAOYSA-N
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Description

4-(3,4-dicyanophenoxy)benzoic acid is a useful research compound. Its molecular formula is C15H8N2O3 and its molecular weight is 264.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.05349212 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

While specific future directions for “4-(3,4-dicyanophenoxy)benzoic acid” are not mentioned in the available resources, research on related compounds like benzoic acid derivatives is ongoing, with a focus on improving their performance in various applications . For example, adjusting the number of anchoring groups and their spacers on zinc (II) phthalocyanine (ZnPc) rings has been shown to improve the performance of ZnPcs used as photosensitizers in dye-sensitized solar cells (DSSCs) .

Properties

IUPAC Name

4-(3,4-dicyanophenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O3/c16-8-11-3-6-14(7-12(11)9-17)20-13-4-1-10(2-5-13)15(18)19/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLCQMXLGKWTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC(=C(C=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354176
Record name 4-(3,4-dicyanophenoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85218-66-2
Record name 4-(3,4-dicyanophenoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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